2,3-Dihydrofuro[2,3-b]quinolin-4-amine
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Overview
Description
2,3-Dihydrofuro[2,3-b]quinolin-4-amine is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a fused ring system that includes a furan ring and a quinoline moiety. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrofuro[2,3-b]quinolin-4-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of quinoline derivatives with furan derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrofuro[2,3-b]quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-amine derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring system.
Scientific Research Applications
2,3-Dihydrofuro[2,3-b]quinolin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-Dihydrofuro[2,3-b]quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
2,3-Dihydrofuro[2,3-b]quinolin-4-amine can be compared with other similar compounds, such as:
Quinoline: A parent compound with a simpler structure.
Furoquinoline: A compound with a similar fused ring system but different functional groups.
Hydroquinoline: A reduced form of quinoline with different chemical properties.
The uniqueness of this compound lies in its specific fused ring system and the presence of the furan ring, which imparts distinct chemical and biological properties.
Biological Activity
2,3-Dihydrofuro[2,3-b]quinolin-4-amine is a heterocyclic compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound features a fused ring system that includes a furan and quinoline moiety. This unique structure contributes to its diverse biological activities. The compound can undergo various chemical reactions, including oxidation and reduction, which can modify its biological properties and enhance its therapeutic potential .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that derivatives of this compound showed effectiveness against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. For instance, certain derivatives were tested for cytotoxicity against murine leukemia WEHI-3 cells. The results indicated dose-dependent cytotoxic effects, suggesting that modifications to the compound's structure could enhance its efficacy against cancer cells .
Table 1: Summary of Biological Activities
Activity | Effect | Mechanism |
---|---|---|
Antimicrobial | Effective against various bacteria | Disruption of cell membranes |
Anticancer | Cytotoxic to leukemia cells | Induction of apoptosis and inhibition of growth |
Enzyme Inhibition | Inhibits butyrylcholinesterase (BuChE) | Competitive inhibition at active site |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. For example:
- Enzyme Inhibition : The compound has been identified as a selective inhibitor of butyrylcholinesterase (BuChE), which is relevant in neurodegenerative diseases such as Alzheimer's .
- Cellular Interaction : The compound can bind to various receptors and enzymes, modulating their activity and leading to diverse biological effects .
Study on Anticancer Activity
A study published in In Vivo evaluated the cytotoxicity of several derivatives of furoquinoline compounds against leukemia cells. Results indicated that N-substituted benzyl derivatives exhibited stronger inhibitory activity compared to non-substituted variants. These findings highlight the importance of structural modifications in enhancing the anticancer potential of related compounds .
Enzyme Inhibition Analysis
Another significant study focused on the synthesis and pharmacological evaluation of furo[2,3-b]quinolin-4-amines as potential inhibitors for BuChE. Among the synthesized compounds, one derivative demonstrated an IC50 value of 2.9 μM against equine BuChE, indicating strong inhibitory activity that could be leveraged for therapeutic applications .
Properties
IUPAC Name |
2,3-dihydrofuro[2,3-b]quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-10-7-3-1-2-4-9(7)13-11-8(10)5-6-14-11/h1-4H,5-6H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJHJQLQCPZTBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC3=CC=CC=C3C(=C21)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.